

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxybenzaldehyde**

Cat. No.: **B043997**

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Ethoxybenzaldehyde**, a significant aromatic aldehyde utilized in the pharmaceutical, fragrance, and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions.

Core Molecular and Physical Data

4-Ethoxybenzaldehyde, also known as p-Ethoxybenzaldehyde, is an organic compound valued for its role as a versatile intermediate in organic synthesis.^[1] Its ethoxy group enhances its solubility and reactivity, making it a crucial building block for more complex molecules.^[1]

Molecular Formula: C₉H₁₀O₂^[2]

Molecular Weight: 150.17 g/mol ^[2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **4-Ethoxybenzaldehyde**, facilitating easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	4-ethoxybenzaldehyde	[2]
CAS Number	10031-82-0	[2]
Appearance	Colorless to light yellow liquid	[1]
Density	1.060 - 1.084 g/cm ³	[2][3]
Boiling Point	246 - 257 °C	[1]
Melting Point	13 - 14 °C	[2][3]
Flash Point	75 °C	
Refractive Index	1.556 - 1.564	[2]
Solubility	Slightly soluble in water	[2]
LogP	2.230	[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Ethoxybenzaldehyde** are crucial for its application in research and development. The following sections provide protocols for its synthesis via Williamson ether synthesis followed by formylation, and its subsequent analytical characterization.

Synthesis of 4-Ethoxybenzaldehyde

A common method for synthesizing **4-Ethoxybenzaldehyde** involves the ethylation of p-hydroxybenzaldehyde.

Protocol: Ethylation of p-Hydroxybenzaldehyde

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of p-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF).

- Deprotonation: Add 1.1 moles of a base, for instance, anhydrous potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide ion.
- Ethylation: Introduce 1.1 moles of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
- Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of **4-Ethoxybenzaldehyde** will separate.
- Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **4-Ethoxybenzaldehyde**.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **4-Ethoxybenzaldehyde** using GC-MS for identification and purity assessment.[\[4\]](#)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[\[4\]](#)
- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of **4-Ethoxybenzaldehyde** in a volatile solvent like dichloromethane.[\[4\]](#)
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[\[4\]](#)

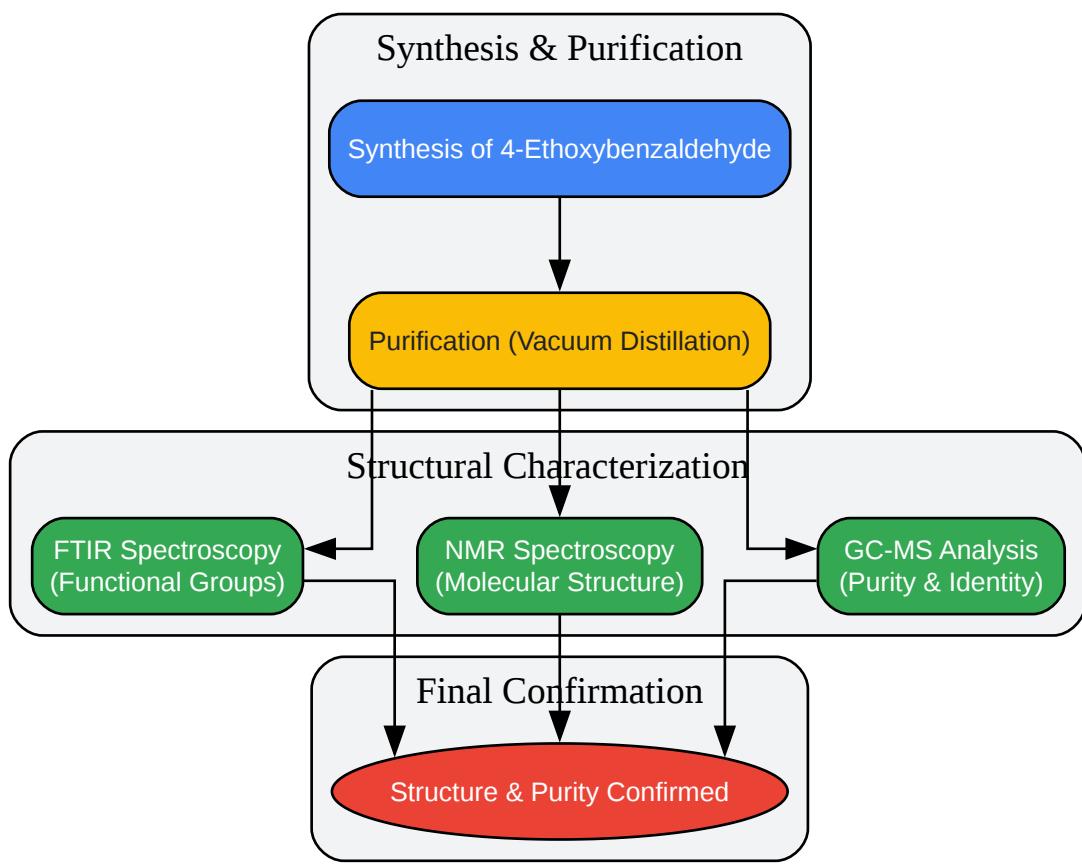
- Carrier Gas: Helium.
- Injection Mode: Split.
- Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[4]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
 - Mass Range: m/z 40-400.[4]
 - Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.[4]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the molecular structure.

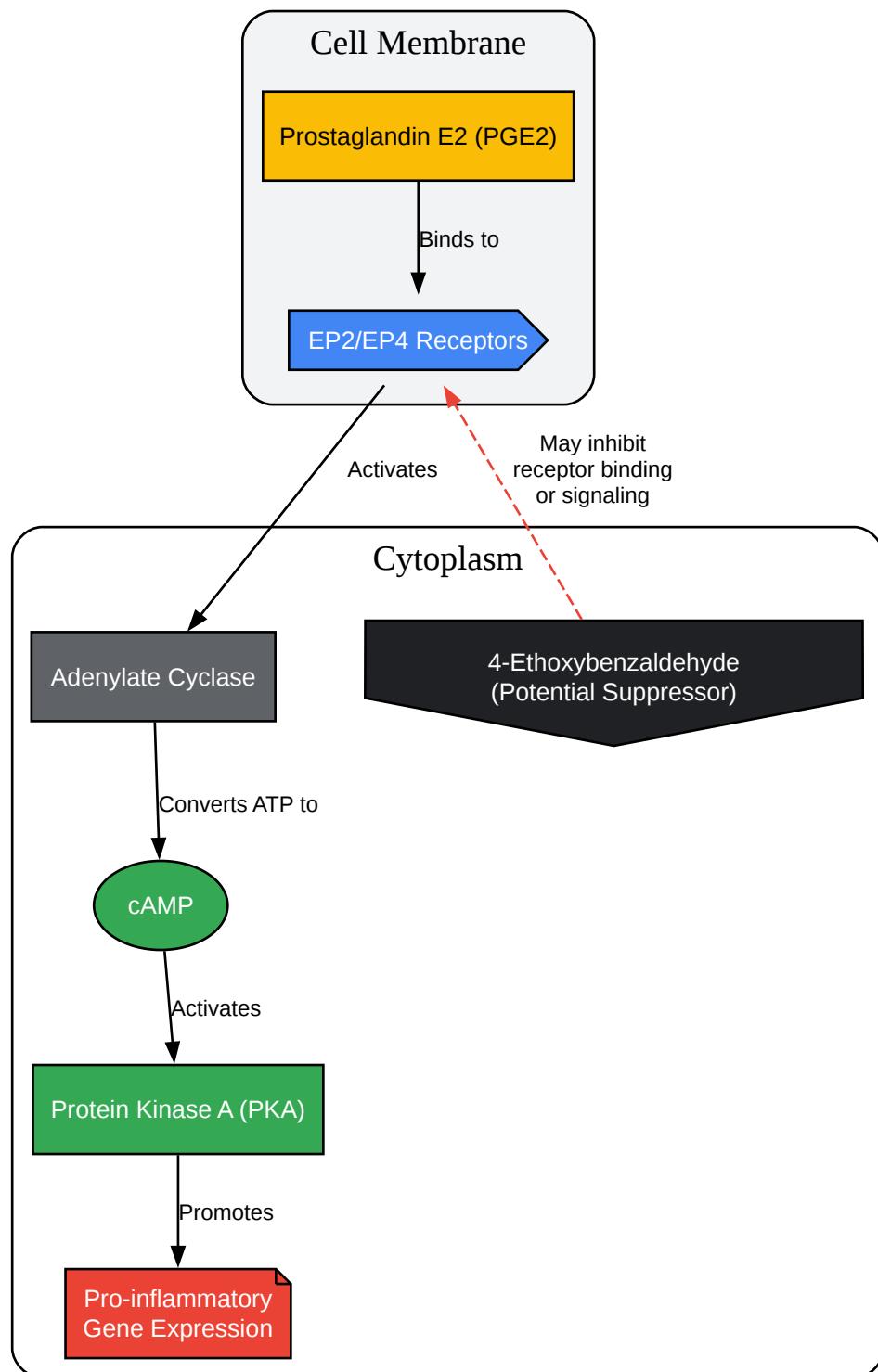
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]
- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
- Data Acquisition: Acquire the spectrum using a standard single-pulse sequence.
- Spectral Interpretation: The ¹H NMR spectrum of **4-Ethoxybenzaldehyde** will show characteristic signals: a singlet for the aldehydic proton (~9.9 ppm), signals in the aromatic region for the di-substituted benzene ring (~7-8 ppm), and a quartet and a triplet corresponding to the ethyl group.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

- Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly on the ATR crystal.[4]
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .[4]
 - Resolution: 4 cm^{-1} .[4]
 - Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
- Spectral Interpretation: Key characteristic peaks include a strong C=O stretch for the aldehyde ($\sim 1697 \text{ cm}^{-1}$), C-H stretches for the aldehyde group (two bands between 2830-2695 cm^{-1}), aromatic C-H stretches ($\sim 3100-3000 \text{ cm}^{-1}$), and C-O stretches for the ether linkage.[5]


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a logical workflow for the characterization of **4-Ethoxybenzaldehyde** and a potential biological signaling pathway it may influence.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and characterization of **4-Ethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Postulated Prostaglandin E2 signaling pathway and the potential point of action for a suppressor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzaldehyde | 10031-82-0 | FE54845 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. allfordrugs.com [allfordrugs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043997#4-ethoxybenzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com